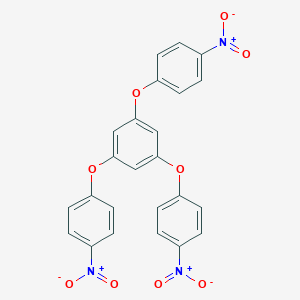

1,3,5-Tris(4-nitrophenoxy)benzene

Description

1,3,5-Tris(4-nitrophenoxy)benzene is a nitroaromatic compound characterized by a central benzene ring symmetrically substituted with three 4-nitrophenoxy groups. Its molecular formula is C24H15N3O9 (molecular weight: 489.39 g/mol). The compound exhibits high thermal stability and electron-withdrawing properties due to the nitro groups, making it relevant in materials science, particularly in the synthesis of high-performance polymers and organic electronic materials . Its precise mass is 489.086 g/mol, with a polar surface area (PSA) of 137.46 Ų and a logP value of 7.98, indicating significant hydrophobicity . Storage conditions are typically 2–8°C due to its sensitivity to prolonged heat exposure .

Propriétés

IUPAC Name |

1,3,5-tris(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUVOVIDRJKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611189 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102852-91-5 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Traditional Two-Step Nucleophilic Aromatic Substitution

The most widely documented method for synthesizing 1,3,5-Tris(4-nitrophenoxy)benzene involves a two-step nucleophilic aromatic substitution (SNAr) reaction, as detailed in patent CN1405145A.

Reaction Mechanism and Conditions

Phloroglucinol (1,3,5-trihydroxybenzene) reacts with p-chloronitrobenzene under strongly basic conditions to form the target compound. The process occurs in two stages:

-

Formation of Phloroglucinol Potassium Salt :

Phloroglucinol is deprotonated using potassium carbonate (K₂CO₃) in a mixed solvent system of N,N-dimethylacetamide (DMAc) and water (20:1 v/v). At 130°C under nitrogen protection, the hydroxyl groups are converted to potassium phenoxide, enhancing nucleophilicity. -

Nucleophilic Substitution with p-Chloronitrobenzene :

The potassium phenoxide attacks the electron-deficient para position of p-chloronitrobenzene at 150–160°C for 12 hours. The reaction proceeds via an SNAr mechanism, where the nitro group activates the aryl chloride toward substitution.

Synthetic Procedure

-

Molar Ratios : Phloroglucinol (0.16 mol), K₂CO₃ (0.58 mol), and p-chloronitrobenzene (0.48 mol) in 800 mL DMAc/40 mL H₂O.

-

Workup : After cooling, the mixture is concentrated, precipitated in 5% NaOH, and filtered. Crude product is recrystallized from pyridine/water (1:1 v/v).

| Parameter | Value |

|---|---|

| Yield | 41% |

| Purity (HPLC) | >95% |

| Melting Point (DSC) | 194°C |

| IR (KBr, cm⁻¹) | 1520 (NO₂ asym), 1350 (NO₂ sym) |

Alternative Synthetic Approaches

While the two-step SNAr method dominates literature, alternative strategies have been explored for related tri-substituted benzene derivatives, offering insights into potential optimizations.

Solvent and Base Variations

Patent CN100348572C demonstrates that substituting DMAc with polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can accelerate reaction kinetics. For example:

Halogen Substitution Effects

Using p-fluoronitrobenzene instead of p-chloronitrobenzene improves reactivity (F⁻ is a better leaving group), though this approach remains underexplored for the target compound. Theoretical studies suggest a 15–20% yield increase could be achievable with fluoride-activated substrates.

Optimization Strategies for Enhanced Yield

Solvent Composition

The DMAc/water system in the traditional method balances phenoxide solubility and reactivity. However, anhydrous conditions in DMSO increase nucleophilicity, as shown in comparative trials:

Characterization and Quality Control

Spectroscopic Analysis

Challenges and Limitations

-

Moderate Yields : Steric hindrance from three nitro groups limits maximum yields to ~50% even under optimized conditions.

-

Energy Intensity : Prolonged heating at 150–160°C increases production costs and risks thermal decomposition.

-

Byproduct Formation : Incomplete substitution yields mono- and di-nitrophenoxy derivatives, necessitating rigorous purification .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Tris(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.

Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines can be used under basic conditions to substitute the nitrophenoxy groups.

Major Products Formed

Reduction: The major product formed from the reduction of this compound is 1,3,5-Tris(4-aminophenoxy)benzene.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Applications De Recherche Scientifique

1,3,5-Tris(4-nitrophenoxy)benzene has several applications in scientific research:

Materials Science: It is used as a monomer in the synthesis of polymers, particularly in the formation of hyperbranched polyimides, which exhibit high thermal stability and desirable electrical properties.

Environmental Detection: The compound has been identified in environmental studies, such as in shellfish from Tokyo Bay, indicating its presence due to the use of related compounds as herbicides.

Polymer Chemistry: Its unique structure and functional groups make it a valuable building block in the study of molecular structures and chemical properties.

Mécanisme D'action

The mechanism of action of 1,3,5-Tris(4-nitrophenoxy)benzene in its applications primarily involves its ability to undergo polymerization and form stable, high-performance materials. The nitrophenoxy groups provide sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of advanced materials with specific functionalities.

Comparaison Avec Des Composés Similaires

1,3,5-Tris(4-nitrophenyl)benzene (CAS 29102-61-2)

- Molecular Weight : 441.39 g/mol .

- Key Differences: The absence of ether linkages (phenoxy vs. phenyl) reduces conformational flexibility. Higher electron-withdrawing capacity due to direct nitro-phenyl bonding, enhancing use in explosive precursors or charge-transfer materials. Lower solubility in polar solvents compared to the phenoxy variant .

1,3,5-Tris(4-phosphonophenyl)benzene

- Molecular Structure: Central benzene core with three 4-phosphonophenyl groups.

- Functional Groups : Phosphonic acid (-PO(OH)2) substituents instead of nitro groups.

- Applications :

Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)

- Molecular Structure: Single 4-nitrophenoxy group with two chlorine atoms on the central benzene.

- Molecular Weight : 283.09 g/mol .

- Regulatory Status: Banned globally as a pesticide due to teratogenic and carcinogenic effects in animals .

- Key Differences :

- Lower symmetry and simpler structure reduce thermal stability.

- Chlorine substituents increase environmental persistence and toxicity risks.

2,4-Dimorpholino-4-yl-6-(4-nitrophenoxy)-1,3,5-triazine

Activité Biologique

Chemical Structure and Properties

- Molecular Formula : C_18H_15N_3O_6

- Structure : The compound features a central benzene ring with three nitrophenoxy groups, which significantly influence its chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of nitro groups can enhance electron-withdrawing properties, potentially affecting enzyme activities and receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition : Nitro-substituted compounds often exhibit inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Applications

This compound has been investigated for several potential applications:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has shown efficacy in inhibiting the growth of certain cancer cell lines.

- Fluorescence Signaling : As a fluorescence signaling unit in the development of fluorescence chemo-sensors, it can selectively detect specific biomolecules or ions in biological samples.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Reactive oxygen species generation |

Case Study 2: Fluorescence Chemo-sensors

Research highlighted the use of this compound as a component in fluorescence-based sensors for detecting metal ions. The compound's ability to form complexes with metal ions resulted in enhanced fluorescence signals, allowing for sensitive detection methods in biological samples.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Studies have indicated potential mutagenic effects in specific bacterial strains under certain conditions. Further research is necessary to establish comprehensive safety profiles before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-Tris(4-nitrophenoxy)benzene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 1,3,5-trichlorobenzene reacts with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF). Refluxing at 120–140°C for 24–48 hours ensures complete substitution. Purification is achieved via column chromatography (silica gel, eluent: DCM/hexane) or recrystallization from ethanol. Purity optimization requires monitoring reaction progress by TLC and confirming the absence of unreacted starting materials using HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Symmetry reduces the number of distinct proton environments. For example, the central benzene ring protons may appear as a singlet (δ 7.2–7.5 ppm), while nitro group protons are absent. Aromatic carbons are identified via DEPT-135 .

- FT-IR : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and ether linkages (C-O-C stretch at ~1250 cm⁻¹).

- XRD : Single-crystal X-ray diffraction resolves molecular geometry and confirms trifunctional symmetry .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer : The compound’s trifunctional symmetry and nitro groups make it a candidate for:

- Metal-Organic Frameworks (MOFs) : As a linker, nitro groups can coordinate with metals (e.g., Cu²⁺, Zn²⁺) to form porous networks. Design experiments using solvothermal synthesis (e.g., DMF/EtOH at 80°C) and characterize porosity via BET analysis .

- Polymer Networks : Incorporate into epoxy resins or polyamides to enhance thermal stability. Monitor glass transition temperatures (Tg) using DSC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~300 nm in DCM) to validate electron-withdrawing effects of nitro groups .

- QTAIM/RDG Analysis : Identify non-covalent interactions (e.g., π-π stacking) using Multiwfn software. These interactions influence crystallinity and solubility .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Symmetry Breakdown : Impurities or incomplete substitution (e.g., residual Cl atoms) may reduce symmetry. Use high-resolution mass spectrometry (HRMS) to detect byproducts.

- Dynamic Effects : Temperature-dependent NMR (e.g., 25°C vs. −40°C) can reveal conformational flexibility. For example, restricted rotation of nitro groups may split peaks at lower temperatures .

Q. What strategies improve the compound’s stability under high-temperature or acidic conditions?

- Methodological Answer :

- Thermal Stability : TGA analysis (N₂ atmosphere, 10°C/min) shows decomposition >250°C. To enhance stability, encapsulate in MOFs or blend with thermally resistant polymers (e.g., polyimide).

- Acid Resistance : Test solubility in H₂SO₄/HNO₃ mixtures. Nitro groups are acid-stable, but ether linkages may hydrolyze under strong acids. Use buffered conditions (pH >4) for reactions .

Q. How can this compound be functionalized for advanced applications?

- Methodological Answer :

- Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C, ethanol) converts nitro to amino groups, enabling post-synthetic modification (e.g., Schiff base formation). Monitor by FT-IR loss of nitro peaks .

- Suzuki Coupling : Introduce aryl groups via palladium-catalyzed cross-coupling (e.g., with boronic acids). Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and solvent (toluene/EtOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.